5-Bromo-4-cyclopropyl-2-methylpyrimidine
CAS No.: 1368136-82-6
Cat. No.: VC2957064
Molecular Formula: C8H9BrN2
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368136-82-6 |
|---|---|
| Molecular Formula | C8H9BrN2 |
| Molecular Weight | 213.07 g/mol |
| IUPAC Name | 5-bromo-4-cyclopropyl-2-methylpyrimidine |
| Standard InChI | InChI=1S/C8H9BrN2/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 |
| Standard InChI Key | AOYJYXDHLYWUTG-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C(=N1)C2CC2)Br |
| Canonical SMILES | CC1=NC=C(C(=N1)C2CC2)Br |
Introduction
5-Bromo-4-cyclopropyl-2-methylpyrimidine is a heterocyclic organic compound with the chemical formula C₈H₉BrN₂ and a molecular weight of 213.07 g/mol . It belongs to the pyrimidine class of compounds, which are crucial in various biological processes and have applications in medicinal chemistry.
Synthesis and Applications
5-Bromo-4-cyclopropyl-2-methylpyrimidine is used as a reference standard in pharmaceutical testing, indicating its importance in drug development and quality control . The compound's unique structure makes it a valuable intermediate in the synthesis of pharmacologically active compounds.
Comparison with Similar Compounds
Similar compounds, such as 5-Bromo-2-cyclopropyl-4-methylpyrimidine, have been studied for their potential as protein kinase inhibitors. The structural differences between these compounds can significantly affect their chemical reactivity and biological activity.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Bromo-4-cyclopropyl-2-methylpyrimidine | Bromine at 5-position, cyclopropyl at 4-position, methyl at 2-position | Enhanced reactivity and biological activity due to substituents |
| 5-Bromo-2-cyclopropyl-4-methylpyrimidine | Bromine at 5-position, cyclopropyl at 2-position, methyl at 4-position | Potential protein kinase inhibitor, different steric and electronic properties |
Future Directions
Further research on 5-Bromo-4-cyclopropyl-2-methylpyrimidine could explore its potential applications in drug development, particularly in the synthesis of antiviral or anticancer agents. Its unique structure suggests it could serve as a valuable scaffold for designing compounds with specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume